molecular formula C12H17N2O7- B1261552 3''-Deamino-3''-oxonicotianaminium(1-)

3''-Deamino-3''-oxonicotianaminium(1-)

Cat. No.: B1261552
M. Wt: 301.27 g/mol
InChI Key: PSBHIGYNXQIUQY-YUMQZZPRSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

It is synthesized from nicotianamine via the action of nicotianamine aminotransferase (EC 2.6.1.80), which replaces the 3''-amino group with an oxo group . This compound is subsequently reduced by 3''-deamino-3''-oxonicotianamine reductase (EC 1.1.1.285) to form deoxymugineic acid, a precursor to mugineic acid . Additionally, it is implicated in secondary metabolite biosynthesis, including alkaloids like nicotine, highlighting its functional versatility .

Properties

Molecular Formula

C12H17N2O7-

Molecular Weight

301.27 g/mol

IUPAC Name

(2S)-1-[(3S)-3-carboxylato-3-[(3-carboxylato-3-oxopropyl)azaniumyl]propyl]azetidin-1-ium-2-carboxylate

InChI

InChI=1S/C12H18N2O7/c15-9(12(20)21)1-4-13-7(10(16)17)2-5-14-6-3-8(14)11(18)19/h7-8,13H,1-6H2,(H,16,17)(H,18,19)(H,20,21)/p-1/t7-,8-/m0/s1

InChI Key

PSBHIGYNXQIUQY-YUMQZZPRSA-M

Isomeric SMILES

C1C[NH+]([C@@H]1C(=O)[O-])CC[C@@H](C(=O)[O-])[NH2+]CCC(=O)C(=O)[O-]

Canonical SMILES

C1C[NH+](C1C(=O)[O-])CCC(C(=O)[O-])[NH2+]CCC(=O)C(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, enzymatic, and functional differences between 3''-deamino-3''-oxonicotianaminium(1−) and related compounds in its metabolic pathway:

Compound Structural Features Enzymatic Role Functional Role Key References
Nicotianamine Contains a 3''-amino group; derived from three S-adenosylmethionine (SAM) molecules. Substrate for nicotianamine aminotransferase (EC 2.6.1.80). Intracellular metal chelation and transport; maintains iron homeostasis in plants.
3''-Deamino-3''-oxonicotianaminium(1−) Lacks the 3''-amino group; features a 3''-oxo group. Substrate for EC 1.1.1.285 reductase; precursor to deoxymugineic acid. Bridges nicotianamine and mugineic acid pathways; contributes to alkaloid biosynthesis (e.g., nicotine).
Deoxymugineic Acid Hydroxy group at the 3'' position; product of EC 1.1.1.285 activity. Substrate for 2′-deoxymugineic-acid 2′-dioxygenase (EC 1.14.11.24). Secreted phytosiderophore; binds soil iron for plant uptake.
Mugineic Acid Additional hydroxyl group at the 2′ position compared to deoxymugineic acid. Final product of the pathway; no further enzymatic modification. Enhanced iron-chelating capacity; critical for iron mobilization in graminaceous plants.

Key Findings:

Structural Differentiation: The 3''-oxo group in 3''-deamino-3''-oxonicotianaminium(1−) distinguishes it from nicotianamine (3''-amino) and deoxymugineic acid (3''-hydroxy). This structural shift is enzymatically mediated by aminotransferases and reductases . Mugineic acid’s additional 2′-hydroxyl group enhances its iron-binding efficiency compared to deoxymugineic acid .

Functional Divergence: While nicotianamine primarily facilitates intracellular metal transport, 3''-deamino-3''-oxonicotianaminium(1−) serves as a transitional metabolite linking primary iron metabolism (phytosiderophores) and secondary alkaloid biosynthesis . Deoxymugineic acid and mugineic acid are extracellular siderophores, whereas 3''-deamino-3''-oxonicotianaminium(1−) remains intracellular, acting as a reductase substrate .

Enzymatic Specificity: EC 1.1.1.285 reductase exclusively targets 3''-deamino-3''-oxonicotianaminium(1−), reducing its 3''-oxo group using NAD(P)H . This specificity ensures pathway fidelity and avoids cross-reactivity with structurally similar compounds like nicotianamine.

Biological Implications: In Nigella sativa, microRNA nsa-miR399i regulates 3''-deamino-3''-oxonicotianaminium(1−) levels, suggesting post-transcriptional control over iron metabolism and secondary metabolite production . Disruption of this compound’s biosynthesis impairs mugineic acid production, leading to iron deficiency in plants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3''-Deamino-3''-oxonicotianaminium(1-)
Reactant of Route 2
3''-Deamino-3''-oxonicotianaminium(1-)

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